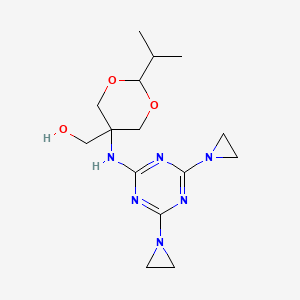![molecular formula C14H10ClNO6S B13784577 Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- CAS No. 91-36-1](/img/structure/B13784577.png)
Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- is a complex organic compound with the molecular formula C14H10ClNO6S It is known for its unique structural features, which include a benzoic acid core substituted with a sulfonamide group, a carboxyphenyl group, and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- typically involves multi-step organic reactions. One common method includes the sulfonation of 2-chlorobenzoic acid followed by the introduction of the carboxyphenylamino group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitution and functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the sulfonamide group.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the carboxyphenyl group may enhance binding affinity through π-π interactions. The chlorine atom can also participate in halogen bonding, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-: Similar structure but with an amino group instead of a chlorine atom.
Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
91-36-1 |
|---|---|
Formule moléculaire |
C14H10ClNO6S |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
5-[(2-carboxyphenyl)sulfamoyl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C14H10ClNO6S/c15-11-6-5-8(7-10(11)14(19)20)23(21,22)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18)(H,19,20) |
Clé InChI |
XYUBQRPKIVSWKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



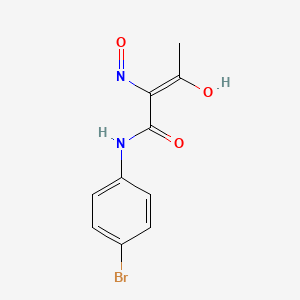
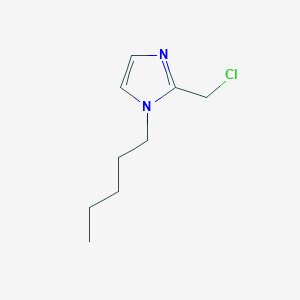
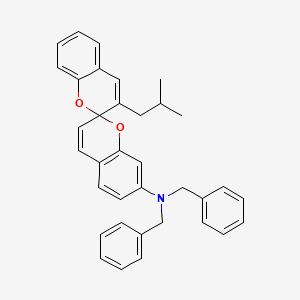
![5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine](/img/structure/B13784523.png)
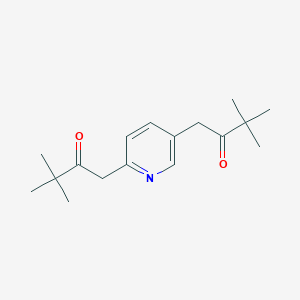

![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
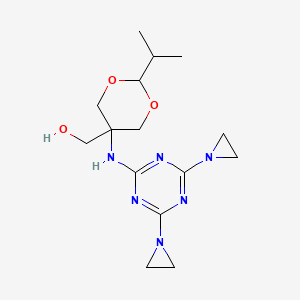
![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)


